molecular formula C15H13NO3 B13782430 4-Cyanophenyl 3,4-dimethoxyphenyl ether

4-Cyanophenyl 3,4-dimethoxyphenyl ether

Cat. No.: B13782430
M. Wt: 255.27 g/mol
InChI Key: WHHOYOFGFAVDCU-UHFFFAOYSA-N
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Description

4-Cyanophenyl 3,4-dimethoxyphenyl ether is an organic compound with the molecular formula C15H13NO3 It is characterized by the presence of a cyanophenyl group and a dimethoxyphenyl group connected via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl 3,4-dimethoxyphenyl ether typically involves the reaction of 4-cyanophenol with 3,4-dimethoxyphenol in the presence of a suitable base and a coupling agent. One common method is the use of the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanophenyl 3,4-dimethoxyphenyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

    Substitution: The ether linkage can be cleaved under certain conditions, leading to the formation of phenolic derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Acidic or basic conditions can facilitate the cleavage of the ether bond.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-Cyanophenyl 3,4-dimethoxyphenyl ether has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-Cyanophenyl 3,4-dimethoxyphenyl ether exerts its effects depends on the specific application. In organic synthesis, the compound acts as a reactant that undergoes various transformations to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

    4-Cyanophenyl ether: Shares the cyanophenyl group but lacks the dimethoxyphenyl group.

    3,4-Dimethoxyphenyl ether: Contains the dimethoxyphenyl group but lacks the cyanophenyl group.

    4,4’-Oxydibenzonitrile: Contains two cyanophenyl groups connected by an ether linkage.

Uniqueness: 4-Cyanophenyl 3,4-dimethoxyphenyl ether is unique due to the combination of the cyanophenyl and dimethoxyphenyl groups

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

4-(3,4-dimethoxyphenoxy)benzonitrile

InChI

InChI=1S/C15H13NO3/c1-17-14-8-7-13(9-15(14)18-2)19-12-5-3-11(10-16)4-6-12/h3-9H,1-2H3

InChI Key

WHHOYOFGFAVDCU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2=CC=C(C=C2)C#N)OC

Origin of Product

United States

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